N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide
Description
Properties
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O5S2/c21-14-2-4-15(5-3-14)30(25,26)10-7-19(24)23-20-22-16(12-29-20)13-1-6-17-18(11-13)28-9-8-27-17/h1-6,11-12H,7-10H2,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPWJRYINZWJIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Chemical Formula : CHFNO
- Molecular Weight : 345.37 g/mol
- IUPAC Name : this compound
Structural Features
- Dihydrobenzo[b][1,4]dioxin moiety : This component is known for its role in influencing the biological activity of various compounds.
- Thiazole ring : Often associated with antimicrobial and anticancer properties.
- Fluorophenyl sulfonamide group : Enhances the lipophilicity and potential receptor binding affinity.
The biological activity of this compound has been investigated primarily through its interaction with specific biological targets:
- DprE1 Inhibition : The compound has been identified as a potent inhibitor of DprE1 (Decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase), an essential enzyme in the biosynthesis of mycobacterial cell walls. This inhibition is crucial for its antimycobacterial activity against Mycobacterium tuberculosis .
- Antiproliferative Effects : Preliminary studies suggest that the compound exhibits antiproliferative effects against various cancer cell lines, indicating potential applications in oncology.
Table 1: Summary of Biological Activity Studies
Case Studies
- DprE1 Inhibition Study :
- Anticancer Activity Assessment :
- Antimicrobial Activity :
Scientific Research Applications
Antimicrobial Applications
Research has indicated that compounds similar to N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide exhibit significant antimicrobial activity. For instance, derivatives of thiazole have been evaluated for their effectiveness against various bacterial strains and fungi.
Case Study: Antimicrobial Activity
A study demonstrated that thiazole derivatives showed promising antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The synthesized compounds were tested using the turbidimetric method, revealing that specific derivatives exhibited notable inhibition zones against pathogenic strains .
Anticancer Potential
The anticancer properties of this compound are particularly noteworthy. The thiazole and sulfonamide groups are known to interact with biological targets involved in cancer cell proliferation.
Case Study: Anticancer Screening
In vitro studies have shown that similar compounds exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and lung cancer cells. For example, derivatives containing thiazole rings were subjected to Sulforhodamine B (SRB) assays, indicating significant growth inhibition in cancer cells . Molecular docking studies further supported these findings by illustrating favorable binding interactions with key receptors involved in tumor growth .
Mechanistic Insights
The mechanisms by which this compound exerts its effects are under investigation. Preliminary molecular docking studies suggest that the compound may inhibit specific enzymes or receptors critical for microbial growth or cancer cell survival.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the thiazole ring or the sulfonamide group can significantly influence biological activity.
Data Table: Structure-Activity Relationships
| Compound Variant | Structural Modification | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| Variant A | Substituted thiazole | High | Moderate |
| Variant B | Altered sulfonamide | Moderate | High |
| Variant C | Dioxin modification | Low | High |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with sulfonyl-containing heterocycles reported in the literature, particularly those synthesized via hydrazinecarbothioamide intermediates and triazole-thione derivatives. Below is a detailed comparative analysis:
Structural and Functional Group Comparisons
- Heterocyclic Core: The target compound’s thiazole core distinguishes it from triazole-based analogs (Compounds 7–15).
- Sulfonyl Substituents : The 4-fluorophenyl sulfonyl group in the target compound contrasts with the H/Cl/Br-substituted phenylsulfonyl groups in Compounds 7–14. Fluorine’s electron-withdrawing nature may enhance electrophilic reactivity compared to halogens like Cl or Br.
- Functional Groups : The propanamide chain in the target compound introduces an amide group, which is absent in Compounds 7–15. This amide may improve solubility via hydrogen bonding, unlike the thione (C=S) or ketone (C=O) groups in the compared compounds.
Spectroscopic Comparisons
IR Spectroscopy :
- Target Compound : Expected strong C=O (amide) stretch at ~1650–1700 cm⁻¹ and sulfonyl S=O stretches at ~1150–1300 cm⁻¹. The absence of a thione (C=S) band (~1240–1255 cm⁻¹) differentiates it from Compounds 7–9 .
- Compounds 7–9 : Exhibit C=S stretches at 1247–1255 cm⁻¹ and lack C=O bands due to cyclization .
- Compounds 10–15 : Show ketone C=O stretches at 1663–1682 cm⁻¹, similar to the amide C=O in the target compound but in a distinct electronic environment .
NMR Spectroscopy :
- The target compound’s thiazole protons (e.g., H-2 and H-5) would resonate downfield (~7–8 ppm) due to aromatic deshielding. This contrasts with the triazole protons in Compounds 7–15, which show splitting patterns influenced by adjacent sulfur and nitrogen atoms .
Q & A
Q. How can synergistic effects with existing therapeutics be evaluated?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
